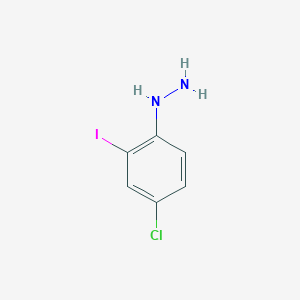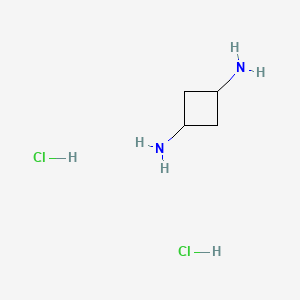
3-Fluor-5-(Trifluormethoxy)benzoesäure
Übersicht
Beschreibung
3-Fluoro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a trifluoromethoxy group at the 5-position on the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to its excellent lipophilicity and binding affinity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
3-Fluoro-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative that is employed in the synthesis of active pharmaceutical ingredients (APIs) . The specific targets of this compound can vary depending on the API it is used to synthesize. It’s known to provide excellent lipophilicity and binding affinity due to its fluorinated substituents .
Mode of Action
The mode of action of 3-Fluoro-5-(trifluoromethoxy)benzoic acid is largely dependent on the specific API it is used to synthesize. As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Biochemical Pathways
The specific biochemical pathways affected by 3-Fluoro-5-(trifluoromethoxy)benzoic acid are dependent on the APIs it is used to synthesize. It’s known that the compound can influence the kinetics of internal acyl migration and hydrolysis .
Pharmacokinetics
Its excellent lipophilicity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Fluoro-5-(trifluoromethoxy)benzoic acid are dependent on the specific APIs it is used to synthesize. For instance, when used in the synthesis of a fusion inhibitor of influenza A virus, the resulting product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-(trifluoromethoxy)benzoic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The compound’s action can also be influenced by the specific biological environment in which it is introduced, such as the presence of other molecules or specific pH conditions.
Biochemische Analyse
Biochemical Properties
3-Fluoro-5-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution and Friedel-Craft acylation reactions. Its carboxylic acid group can be converted to an acyl chloride, which then participates in these reactions. The fluorinated substituents provide excellent binding affinity, enhancing the compound’s effectiveness in biochemical processes .
Cellular Effects
3-Fluoro-5-(trifluoromethoxy)benzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the membrane fusion between the influenza A virus and the endosome of host cells, demonstrating its potential antiviral properties . Additionally, its impact on gene expression and cellular metabolism makes it a valuable tool in studying cellular functions and responses.
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethoxy)benzoic acid exerts its effects through binding interactions with biomolecules. The compound’s fluorinated groups enhance its binding affinity, allowing it to interact effectively with enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to influence gene expression further underscores its significance in molecular biology research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethoxy)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term in vitro and in vivo studies are essential to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethoxy)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral properties, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies. Understanding the threshold effects and potential toxicity is crucial for safe and effective use of this compound in research .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(trifluoromethoxy)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethoxy)benzoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in biochemical reactions and cellular processes, highlighting the importance of understanding its subcellular distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzoic acid typically involves the selective fluorination and trifluoromethoxylation of benzoic acid derivatives. One common method includes the reaction of 3-fluorobenzoic acid with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Acylation: The carboxylic acid group can be converted to acyl chlorides, which can then undergo further reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylate derivatives .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzoic acid: Features a trifluoromethyl group at the 4-position.
3-Bromo-5-fluorobenzoic acid: Contains a bromine atom at the 3-position and a fluorine atom at the 5-position.
Uniqueness: 3-Fluoro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it particularly valuable in various applications .
Eigenschaften
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEBABGCYLHTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)


![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)

![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)





